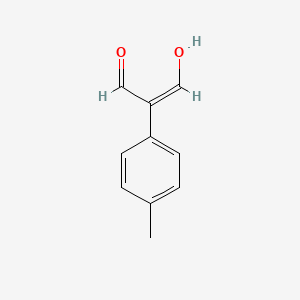

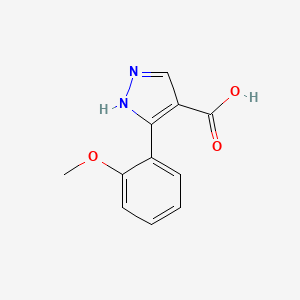

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis and characterization of "(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one," which shares the 4-methylphenyl group and the enone moiety with the compound of interest . The second paper discusses the enantiospecific synthesis of a complex olefin that includes a 4-methoxyphenyl group and explores the chirality of the synthesized compounds . These studies provide insights into the synthesis and properties of compounds with similar structural features to "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal."

Synthesis Analysis

The synthesis of the related compound in the first paper involves a condensation reaction between benzoylacetone and p-methylaniline . This method could potentially be adapted for the synthesis of "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal" by choosing appropriate starting materials and reaction conditions that introduce the hydroxy group at the desired position. The second paper outlines an original method for preparing enantiomerically pure olefins, which could inform the synthesis of enantiomerically pure forms of "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal" if chirality is a consideration .

Molecular Structure Analysis

The molecular structure of the compound from the first paper was determined using various techniques, including 1H NMR, 13C NMR, IR, mass spectrometry, elemental analysis, TGA/DSC, and single-crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal." The crystal structure of the compound in the first paper was found to be orthorhombic, and the molecules were arranged in layers with intramolecular hydrogen bonds . Such structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal," they do provide insights into the reactivity of structurally similar compounds. The presence of an enone moiety, as seen in the compound from the first paper, suggests potential reactivity in Michael additions or Aldol condensations . The hydroxy group in "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal" could also participate in various chemical reactions, such as esterification or dehydration to form an additional double bond.

Physical and Chemical Properties Analysis

The first paper reports two distinct endothermic peaks at temperatures corresponding to the melting and boiling points of the synthesized compound . These thermal properties, along with solubility, polarity, and stability, are important for the practical use and handling of "(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal." The presence of the hydroxy group could influence the compound's hydrogen bonding capability, solubility in polar solvents, and overall reactivity.

科学的研究の応用

Molecular Interactions and Crystal Packing

- N⋯π and O⋯π Interactions : A study on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the presence of rare N⋯π and O⋯π interactions, along with C–H⋯N hydrogen bonds, contributing to the formation of a unique molecular packing structure in crystals (Zhang, Wu, & Zhang, 2011).

Photophysical Properties and Charge Transfer

- Photoinduced Intramolecular Charge Transfer : A fluorophore analogous to (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal was studied for its photoinduced charge transfer properties, suggesting potential applications in organic photoemitting diodes (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).

Bioremediation Applications

- Biodegradation of Environmental Pollutants : A study involving laccase from Fusarium incarnatum UC-14 in a reverse micelles system showed the potential for oxidative degradation of hydrophobic phenols, indicating a role in bioremediation processes (Chhaya & Gupte, 2013).

Antimicrobial and Antioxidant Properties

- Synthesis and Antimicrobial Activity : Research on the synthesis of various substituted chalcones, including compounds structurally similar to (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal, showed their potential as antimicrobial agents (Vyas, Nimavat, Jani, & Hathi, 2009).

- Antioxidant Activity : A pharmacological study identified significant antioxidant activity in derivatives of (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal, highlighting their potential in medical applications (Зыкова, Одегова, Бойчук, & Галембикова, 2014).

Solvent Effects on Properties

- Effect of Solvent Polarity : The impact of solvent polarity on the photophysical properties of chalcone derivatives structurally related to (2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal was explored, showing significant effects on absorption and fluorescence characteristics (Kumari, Varghese, George, & Sudhakar, 2017).

作用機序

将来の方向性

特性

IUPAC Name |

(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRKKHBTIIWVGU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CO)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/O)/C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)